molecular formula C16H19BrN4O5 B12782305 Oxapyrazon-dimolamine CAS No. 25316-57-8

Oxapyrazon-dimolamine

Cat. No.: B12782305
CAS No.: 25316-57-8
M. Wt: 427.25 g/mol
InChI Key: ZAIWHXZLOUBQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxapyrazon-dimolamine (CAS 25316-57-8) is the dimolamine (likely a diethylamine derivative) salt or ester form of oxapyrazon (CAS 4489-31-0), a compound historically classified as a pesticide or herbicide. The parent compound, oxapyrazon, is a pyrazolone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. Regulatory records indicate that oxapyrazon-sodium (CAS 25316-56-7) was delisted from ISO standards in 1989 due to nomenclature rationalization, though oxapyrazon-dimolamine retains recognition in specific agricultural or industrial contexts .

Properties

CAS No.

25316-57-8

Molecular Formula

C16H19BrN4O5

Molecular Weight

427.25 g/mol

IUPAC Name

2-[(5-bromo-6-oxo-1-phenylpyridazin-4-yl)amino]-2-oxoacetic acid;2-(dimethylamino)ethanol

InChI

InChI=1S/C12H8BrN3O4.C4H11NO/c13-9-8(15-10(17)12(19)20)6-14-16(11(9)18)7-4-2-1-3-5-7;1-5(2)3-4-6/h1-6H,(H,15,17)(H,19,20);6H,3-4H2,1-2H3

InChI Key

ZAIWHXZLOUBQCG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCO.C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC(=O)C(=O)O)Br

Origin of Product

United States

Preparation Methods

The synthesis of oxapyrazon-dimolamine involves the reaction of 5-bromo-1,6-dihydro-6-oxo-1-phenylpyridazin-4-yloxamic acid with 2-(dimethylamino)ethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product

Chemical Reactions Analysis

Oxapyrazon-dimolamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The herbicidal activity of oxapyrazon-dimolamine is attributed to its ability to inhibit specific enzymes involved in plant growth. By interfering with these enzymes, the compound disrupts essential metabolic pathways, leading to the death of the targeted weeds

Comparison with Similar Compounds

Piperazine-Pyrimidine Derivatives (Pharmaceutical Impurities)

Impurity compounds listed in pharmaceutical manufacturing guidelines (Table 1) share motifs such as piperazine, pyrimidine, and cyclopentane groups. These impurities, though distinct in application, highlight structural parallels in nitrogen-rich heterocycles and salt forms:

Compound Name CAS Number Key Structural Features Functional Groups Notes
Oxapyrazon-dimolamine 25316-57-8 Pyrazolone core + dimolamine salt O, N, ester/salt linkages Pesticide/herbicide applications
Imp. F(EP) as Dioxalate n/a Piperazine-pyrimidine + cyclopentyl acetate N, O, ester, dioxalate Pharmaceutical impurity; dioxalate salt
Imp. J(EP) as Oxalate n/a Spirodecane-dione + piperazine-pyrimidine N, O, oxalate, amide Monitored in drug synthesis

Key Differences :

  • Core Structure : Oxapyrazon-dimolamine features a pyrazolone ring, while impurities like Imp. F and J incorporate piperazine-pyrimidine or spirocyclic systems .
  • Application : Oxapyrazon-dimolamine is agrochemical, whereas its pharmaceutical analogs are process-related impurities requiring strict quality control .

Naphthylisoquinoline Dimers (Antiplasmodial Agents)

Ealapasamines A–C, such as ealapasamine B (2), are dimeric naphthylisoquinoline alkaloids with antiplasmodial activity. Though unrelated in application, these dimers share a structural theme of fused aromatic systems and dimerization:

  • Oxapyrazon-dimolamine: Monomeric pyrazolone derivative with a salt/ester modification.
  • Ealapasamine B: Dimeric naphthylisoquinoline with axial chirality and antiparasitic properties .

Regulatory and Nomenclature Context

  • Oxapyrazon-sodium : Delisted from ISO in 1989, highlighting regulatory shifts in chemical naming and standardization. This contrasts with impurities like Imp. G(EP) (CAS 84746-24-7), which retain recognition in pharmacopeias .
  • Functional Group Stability : Oxapyrazon-dimolamine’s ester/salt form may confer improved solubility or stability compared to neutral analogs like 2,6-dimethylaniline (CAS 87-62-7), a simpler aromatic amine .

Research Findings and Data Trends

  • Synthetic Challenges : Impurities such as Imp. H(EP) and Imp. I(EP) (Table 1, ) arise during the synthesis of piperazine-containing drugs, emphasizing the need for rigorous purification—a contrast to oxapyrazon-dimolamine’s straightforward agrochemical applications .
  • Biological Activity : Ealapasamines exhibit antiplasmodial activity (IC₅₀ values in nM range), while oxapyrazon-dimolamine’s efficacy lies in herbicidal action, underscoring divergent structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.